molecular formula C3H6O3 B052865 Glyceraldehyde CAS No. 56-82-6

Glyceraldehyde

Cat. No. B052865
CAS RN: 56-82-6
M. Wt: 90.08 g/mol
InChI Key: MNQZXJOMYWMBOU-UHFFFAOYSA-N
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Description

Glyceraldehyde is a simple monosaccharide sugar, significant in biochemical pathways. It is structurally elementary, containing both hydroxyl and aldehyde groups, making it a focus in prebiotic chemistry and astrobiology.

Synthesis Analysis

  • Glyceraldehyde can be synthesized through the isomerization of dihydroxy acetone, catalyzed by Lewis acid active site models like Sn-beta zeolite (Assary & Curtiss, 2011).
  • Other synthesis methods include oxidation of ribose 5-phosphate with lead tetraacetate, leading to derivatives like sedoheptulose 1,7-diphosphate (Klybas, Schramm & Racker, 1959).

Molecular Structure Analysis

  • The molecular structure of glyceraldehyde reveals a chair-form symmetrical p-dioxan structure with all hydroxy and hydroxymethyl groups bonded equatorially, similar to β-D-glucopyranose (Senma, Taira, Osaki & Taga, 1973).

Chemical Reactions and Properties

Physical Properties Analysis

  • Glyceraldehyde's physical properties are linked to its role in biochemical pathways, like glycolysis, where it acts as a substrate for enzymes such as glyceraldehyde 3-phosphate dehydrogenase (Harris & Perham, 1965).

Chemical Properties Analysis

Scientific Research Applications

  • Carbohydrate Structure and Function

    Glyceraldehyde's contributions to understanding the molecular structure of carbohydrates, such as inositol and nitromethane synthesis, have been significant in studies funded by the Sugar Research Foundation (Nature, 1949).

  • Biomechanical Properties

    It has been used in chemical crosslinking to significantly increase the biomechanical rigidity of sclera, potentially beneficial in treating progressive myopia (Wollensak & Iomdina, 2008).

  • Origin of Life Research

    Glyceraldehyde serves as an energy and monomer source in a model for the origin of life, uniting the origins of metabolism and polymer synthesis (Weber, 2005).

  • Chemical Evolution

    Its behavior under gamma irradiation in aqueous solutions and solids has been studied for insights into chemical evolution, forming compounds like ethylene glycol and glycolaldehyde (Cruz-Castañeda et al., 2017).

  • Biomedical Research

    In the field of biomedical research, glyceraldehyde-3-phosphate dehydrogenase (G3PDH) is used as an internal standard in RNA expression studies (Thellin et al., 1999).

  • Metabolic Pathway Analysis

    The metabolism of D-glyceraldehyde in the liver, particularly through phosphorylation by triokinase, has been modeled to understand its metabolic pathways (Sillero et al., 1969).

  • Diabetes Research

    Studies have investigated the role of glyceraldehyde in stimulating insulin release and its metabolic implications, providing insights into diabetes research (MacDonald et al., 2006).

  • Material Synthesis

    Glyceraldehyde has been used in the selective oxidation of glycerine to produce compounds like MnO_2 in nanometer scale (Chen Zhen, 2007).

  • Collagen Stability

    It's used as a cross-linking agent to increase the thermal stability, proteolytic resistance, and biomechanical characteristics of scleral collagen (Danilov et al., 2008).

  • Glycation Studies

    Glyceraldehyde has been studied in the context of glucose degradation and glycation, important in understanding diseases like diabetes (Usui et al., 2007).

Safety And Hazards

Glyceraldehyde should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe vapours/dust .

properties

IUPAC Name

2,3-dihydroxypropanal
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2
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InChI Key

MNQZXJOMYWMBOU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
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Molecular Formula

C3H6O3
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Related CAS

26793-98-6
Record name Propanal, 2,3-dihydroxy-, dimer
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DSSTOX Substance ID

DTXSID90861586
Record name (+/-)-Glyceraldehyde
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Molecular Weight

90.08 g/mol
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Physical Description

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid
Record name Glyceraldehyde
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Record name Glyceraldehyde
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Solubility

17 mg/mL
Record name Glyceraldehyde
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Product Name

Glyceraldehyde

CAS RN

56-82-6, 367-47-5
Record name (±)-Glyceraldehyde
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Record name Propanal, 2,3-dihydroxy-
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Record name DL-glyceraldehyde
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Record name Glyceraldehyde
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Record name GLYCERALDEHYDE, DL-
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Record name Glyceraldehyde
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Melting Point

145 °C
Record name Glyceraldehyde
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glyceraldehyde
Reactant of Route 2
Glyceraldehyde
Reactant of Route 3
Reactant of Route 3
Glyceraldehyde
Reactant of Route 4
Glyceraldehyde
Reactant of Route 5
Glyceraldehyde
Reactant of Route 6
Glyceraldehyde

Citations

For This Compound
358,000
Citations
DM Chuang, C Hough… - Annu. Rev. Pharmacol …, 2005 - annualreviews.org
▪ Abstract Increasing evidence supports the notion that glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a protein with multiple functions, including its surprising role in …
Number of citations: 375 www.annualreviews.org
MA Sirover - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 1999 - Elsevier
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) was considered a classical glycolytic protein examined for its pivotal role in energy production. It was also used as a model …
Number of citations: 981 www.sciencedirect.com
MA Sirover - Biochimica et Biophysica Acta (BBA)-General Subjects, 2011 - Elsevier
Background New studies provide evidence that glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is not simply a classical glycolytic protein of little interest. Instead, it is a …
Number of citations: 354 www.sciencedirect.com
V Pancholi, VA Fischetti - The Journal of experimental medicine, 1992 - rupress.org
The surface of streptococci presents an array of different proteins, each designed to perform a specific function. In an attempt to understand the early events in group A streptococci …
Number of citations: 741 rupress.org
L Ercolani, B Florence, M Denaro… - Journal of Biological …, 1988 - Elsevier
Glyceraldehyde-3-phosphate dehydrogenase (EC 1.2.2.12) (GAPDH) mRNA levels, protein, and enzymatic activity increase in 3T3-F442A adipocytes after exposure to physiological …
Number of citations: 565 www.sciencedirect.com
JL Jenkins, JJ Tanner - Acta Crystallographica Section D: Biological …, 2006 - scripts.iucr.org
GAPDH (d-glyceraldehyde-3-phosphate dehydrogenase) is a multifunctional protein that is a target for the design of antitrypanosomatid and anti-apoptosis drugs. Here, the first high-…
Number of citations: 151 scripts.iucr.org
E Kragten, I Lalande, K Zimmermann, S Roggo… - Journal of Biological …, 1998 - ASBMB
R-(−)-Deprenyl (Selegiline) represents one of the drugs currently used for the treatment of Parkinson's disease. This compound was shown to protect neurons or glias from programmed …
Number of citations: 248 www.jbc.org
K Tokunaga, Y Nakamura, K Sakata, K Fujimori… - Cancer research, 1987 - AACR
We have shown that a M r 37,000 protein whose expression is strongly enhanced in human lung cancer tissues is the subunit of glyceraldehyde-3-phosphate dehydrogenase (GAPDH, …
Number of citations: 625 aacrjournals.org
P Fort, L Marty, M Piechaczyk, SE Sabrouty… - Nucleic Acids …, 1985 - academic.oup.com
We have isolated and sequenced a full-length cDNA clone encoding rat glyceraldehyde-3-phosphate-dehydrogenase (GAPDH, EC1.2.1.12). The entire mRNA is 1269 nucleotides long …
Number of citations: 261 academic.oup.com
F Revillion, V Pawlowski, L Hornez, JP Peyrat - European journal of cancer, 2000 - Elsevier
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been widely used as a control RNA in Northern blotting and in reverse transcriptase–polymerase chain reaction (RT–PCR) …
Number of citations: 207 www.sciencedirect.com

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